N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzamide moiety. The compound is further substituted with a phenyl ring linked to a pyridazine heterocycle bearing a methanesulfonyl group at the 6-position.
The compound’s molecular formula is C₁₈H₁₃ClN₄O₅S (as per a structurally related compound in ), with a molecular weight of ~432.84 g/mol.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-28(26,27)17-9-8-16(20-21-17)12-4-2-6-14(10-12)19-18(23)13-5-3-7-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPCRNBRUPLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-nitrobenzoyl chloride with 3-amino-6-methanesulfonylpyridazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its pyridazine-methanesulfonyl-phenyl backbone. Below is a comparison with structurally related benzamide derivatives:
Spectral and Analytical Data
- FTIR: Nitrobenzamide derivatives typically show peaks for amide NH (~3255 cm⁻¹), C=O (~1675 cm⁻¹), and NO₂ (~1520–1340 cm⁻¹) . The methanesulfonyl group in the target compound would add S=O stretches (~1350–1150 cm⁻¹) .
- ¹H NMR : Aromatic protons in the target compound’s pyridazine ring may resonate downfield (δ 8.5–9.0 ppm), while the methanesulfonyl group’s methyl protons appear as a singlet near δ 3.0–3.5 ppm. Comparatively, reports pyrazole-linked benzamides with aromatic protons at δ 7.2–8.7 ppm.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core, which is known for its diverse pharmacological activities. The presence of the methanesulfonyl and nitro groups enhances its chemical reactivity and biological profile. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O4S |
| Molecular Weight | 364.39 g/mol |
| CAS Number | 946376-29-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may inhibit specific enzymes or receptors involved in critical pathways related to disease processes.
- Enzyme Inhibition : It has been shown to inhibit enzymes linked to cancer progression, potentially hindering tumor growth.
- Receptor Interaction : The compound may interact with receptors involved in inflammatory responses, suggesting anti-inflammatory properties.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction through caspase activation.
Antibacterial Activity
The compound also shows promise as an antibacterial agent:
- In Vitro Testing : It has demonstrated activity against Gram-positive bacteria, with effective inhibition of bacterial growth at low concentrations.
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types .
-
Antibacterial Evaluation :
- Another research article focused on the antibacterial properties of the compound, revealing that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
